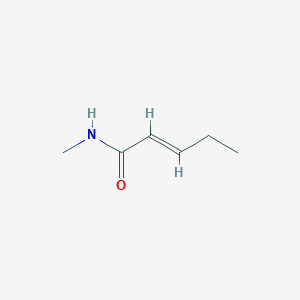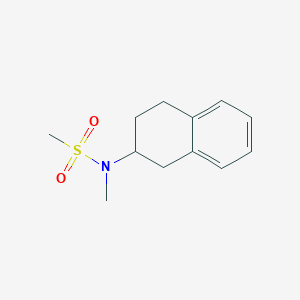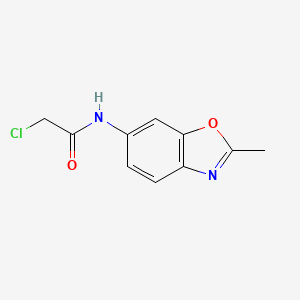![molecular formula C14H15NO2S B7549947 (5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)
(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione, commonly known as TDZ, is a synthetic compound that belongs to the class of thiazolidinediones. TDZ has been extensively studied for its potential applications in various scientific research fields.
作用机制
TDZ exerts its effects by binding to the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. TDZ binding to PPARγ leads to the activation of various downstream signaling pathways, resulting in the modulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
TDZ has been shown to have various biochemical and physiological effects. In plants, TDZ promotes cell division and differentiation, leading to the formation of somatic embryos. In animals, TDZ has been shown to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. TDZ has also been shown to have neuroprotective effects in Alzheimer's disease models.
实验室实验的优点和局限性
TDZ has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. TDZ is also relatively inexpensive compared to other compounds with similar applications. However, TDZ has some limitations, including its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
未来方向
The potential applications of TDZ in various scientific research fields are vast, and there are several future directions for research. In agriculture, further studies are needed to optimize the use of TDZ for plant regeneration and somatic embryogenesis. In medicine, more research is needed to determine the safety and efficacy of TDZ in treating various diseases. In biochemistry, TDZ can be used as a tool to study the mechanism of action of various enzymes and proteins. Further research is needed to fully understand the molecular mechanisms underlying the effects of TDZ.
合成方法
TDZ can be synthesized by reacting 4-tert-butylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then treated with chloroacetic acid to form TDZ. The purity of the synthesized TDZ can be improved by recrystallization using an appropriate solvent.
科学研究应用
TDZ has been widely used in various scientific research fields, including agriculture, medicine, and biochemistry. In agriculture, TDZ has been shown to promote plant regeneration and induce somatic embryogenesis in various plant species. In medicine, TDZ has been studied for its potential applications in treating diabetes, cancer, and Alzheimer's disease. In biochemistry, TDZ has been used as a tool to study the mechanism of action of various enzymes and proteins.
属性
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(16)15-13(17)18-11/h4-8H,1-3H3,(H,15,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMWJRBNDRHCJL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one](/img/structure/B7549872.png)

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)benzamide](/img/structure/B7549882.png)


![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)

![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)



